molecular formula C19H16O6 B13137574 9,10-Anthracenedione, 1,4,8-trihydroxy-2-(3-oxopentyl)- CAS No. 75963-98-3

9,10-Anthracenedione, 1,4,8-trihydroxy-2-(3-oxopentyl)-

Cat. No.: B13137574
CAS No.: 75963-98-3
M. Wt: 340.3 g/mol
InChI Key: CXPWOYRLHGVQDZ-UHFFFAOYSA-N
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Description

1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate anthraquinone derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, it can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

75963-98-3

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione

InChI

InChI=1S/C19H16O6/c1-2-10(20)7-6-9-8-13(22)15-16(17(9)23)19(25)14-11(18(15)24)4-3-5-12(14)21/h3-5,8,21-23H,2,6-7H2,1H3

InChI Key

CXPWOYRLHGVQDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O

Origin of Product

United States

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